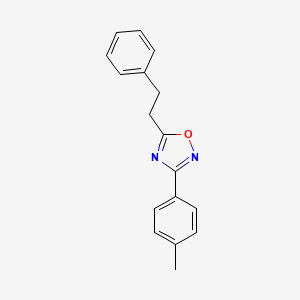
3,4-dimethoxy-N-8-quinolinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-8-quinolinylbenzamide, also known as DMQX, is a synthetic compound that has been extensively studied for its pharmacological properties. It belongs to the class of quinoline derivatives and is a potent antagonist of the ionotropic glutamate receptor.
Wirkmechanismus
3,4-dimethoxy-N-8-quinolinylbenzamide acts as a non-competitive antagonist of NMDA receptors by binding to the receptor site and preventing the activation of the channel. This results in a decrease in the influx of calcium ions into the cell, which is critical for synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-8-quinolinylbenzamide has been shown to have several biochemical and physiological effects, including the modulation of synaptic transmission, inhibition of long-term potentiation, and reduction of excitotoxicity. It has also been shown to have neuroprotective effects against ischemic injury and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dimethoxy-N-8-quinolinylbenzamide is a potent and selective antagonist of NMDA receptors, which makes it an ideal research tool for investigating the role of these receptors in various physiological and pathological processes. However, its use is limited by its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
Future research on 3,4-dimethoxy-N-8-quinolinylbenzamide could focus on the development of more potent and selective NMDA receptor antagonists with improved pharmacokinetic properties. Additionally, the role of 3,4-dimethoxy-N-8-quinolinylbenzamide in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy could be further investigated. Finally, the potential use of 3,4-dimethoxy-N-8-quinolinylbenzamide as a neuroprotective agent in other pathological conditions such as stroke and traumatic brain injury could also be explored.
Synthesemethoden
The synthesis of 3,4-dimethoxy-N-8-quinolinylbenzamide involves the reaction of 8-quinolinecarboxylic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield 3,4-dimethoxy-N-8-quinolinylbenzamide.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-8-quinolinylbenzamide has been widely used as a research tool to investigate the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to block the activity of N-methyl-D-aspartate (NMDA) receptors, which are implicated in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-quinolin-8-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-9-8-13(11-16(15)23-2)18(21)20-14-7-3-5-12-6-4-10-19-17(12)14/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZXIDCHROKCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(quinolin-8-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B5713303.png)

![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5713334.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5713341.png)
![2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5713343.png)

![N-[3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5713362.png)


![methyl 4-({[(1-methyl-1H-1,2,3-benzotriazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5713403.png)



![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea](/img/structure/B5713424.png)